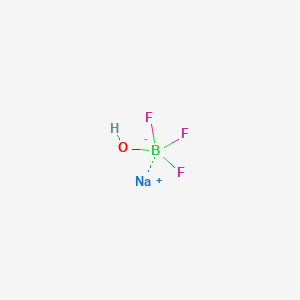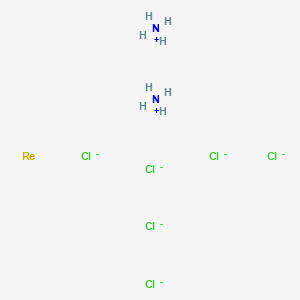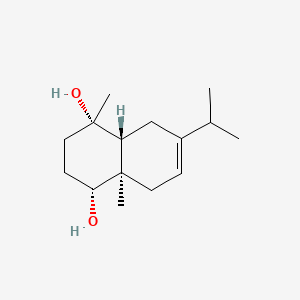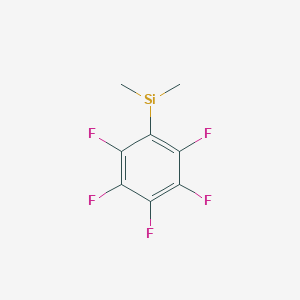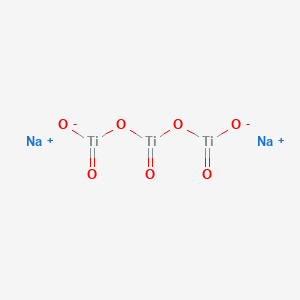
チタン酸ナトリウム
説明
Sodium titanate is a chemical compound that is widely used in various scientific research applications due to its unique properties. It is a sodium salt of titanium acid and is available in different forms such as powder, granules, and fibers. Sodium titanate has a wide range of applications in the fields of material science, nanotechnology, and biotechnology.
科学的研究の応用
放射性廃棄物処理
チタン酸ナトリウムは、サバンナリバーサイトの高レベル核廃棄物溶液や日本の福島サイトの汚染水を浄化する際に、特定の放射性汚染物質を除去する上で非常に効果的であることが証明されています {svg_1}. そのため、特に原子力事故の影響を受けた地域における環境浄化の取り組みにおいて、チタン酸ナトリウムは貴重な存在となっています {svg_2}.
光触媒
チタン酸ナトリウムは、窒素酸化物(NO)の光触媒分解に使用されてきました {svg_3}. この材料は、5 M NaOHを鉱化剤、TiO2含有量を0.06 mg/mLとして、水熱法で合成されました {svg_4}. この用途は、汚染物質削減のための環境科学において特に重要です {svg_5}.
生体医用アプリケーション
チタン酸ナトリウムは、生体医用分野における潜在的な用途を有しています {svg_6}. これらの用途の詳細は、情報源には記載されていませんが、チタン酸ナトリウムの独自な特性は、将来の生体医用研究における有望な研究分野となっています {svg_7}.
構造強化
チタン酸塩、特にチタン酸ナトリウムは、ポリマー、金属、セラミック複合材の構造強化材として広く使用されてきました {svg_8}. これらの材料の強度と耐久性を向上させるのに適した特性を備えています {svg_9}.
電池技術
チタン酸ナトリウムは、ナトリウムイオン電池の負極に使用されてきました {svg_10}. チタン酸ナトリウムは、チタン(IV)イソプロポキシド(TTIP)と塩化ナトリウム(NaCl)の前駆体を、有機テンプレート(エチレングリコールとクエン酸)を介して、簡便な水熱テンプレート法を用いることで、合成されています {svg_11}. この用途は、エネルギー貯蔵の分野において特に重要です {svg_12}.
産業廃液処理
チタン酸ナトリウムは、産業廃液の処理に使用されてきました {svg_13}. 特定の種類の廃棄物と相互作用して中和する能力は、産業施設における環境安全を維持するために重要です {svg_14}.
作用機序
Target of Action
Sodium titanate (NaTNT) is a promising material for energy applications . It is primarily used as a catalyst in chemical syntheses for the production of biofuel precursors . It has also been evaluated for its photocatalytic reduction of nitric oxide (NO) .
Mode of Action
Sodium titanate interacts with its targets through its unique structural properties. The nanotubular morphology of sodium titanate, which is dependent on the synthesis conditions, plays a crucial role in its interaction with targets . For instance, sodium titanate nanotubes have been used to insert transition magnetic metals (Fe, Ni, Co) for specific applications . The nanotubular structure breaks down during the calcination process, leading to the formation of TiO2 nanoparticles .
Biochemical Pathways
Sodium titanate affects various biochemical pathways, particularly those involved in energy storage and photocatalysis . It has been used in the photocatalytic degradation of NO , and its ion exchange capacity allows it to improve its properties by replacing Na+ cations with transition metal or rare earth ions .
Pharmacokinetics
For instance, sodium titanate anodes synthesized via “chimie-douce” methods generally require a post-synthesis dehydration step . Their crystal structures are sensitive to heating conditions, resulting in distinct sodium storage performance .
Result of Action
The result of sodium titanate’s action is largely dependent on its application. In the context of photocatalytic degradation of NO, sodium titanate displayed better performance in the reduction of NO compared to impregnated samples . In the context of energy storage, sodium titanate anodes heated at lower temperatures with layered structures deliver larger capacities than those heated at high temperatures with tunnel structures .
Action Environment
The action, efficacy, and stability of sodium titanate are influenced by environmental factors. For instance, the structural properties of sodium titanate nanotubes, including the presence of structural water and the emergence of mixed phases due to the interchange between H and Na, are strongly dependent on the synthesis conditions . Additionally, the photocatalytic activity of sodium titanate can be influenced by factors such as the flow rate of NO and the UV irradiation source .
将来の方向性
There have been promising strides in the use of sodium titanate in energy storage. Given its high charge storage capacity, research is exploring its potential as an anode material in sodium-ion batteries . Sodium-ion batteries represent a potentially safer and more abundant alternative to lithium-ion batteries, making the study of sodium titanate in this context incredibly vital . Additionally, sodium titanate’s ion-exchange properties are being leveraged for the development of innovative water treatment technologies .
特性
IUPAC Name |
disodium;bis[(oxido(oxo)titanio)oxy]-oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.7O.3Ti/q2*+1;;;;;;2*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMGGTZECPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)O[Ti](=O)O[Ti](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O7Ti3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Sodium titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17674 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12034-36-5 | |
| Record name | Disodium trititanium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and structure of sodium titanate?
A1: Sodium titanate exists in various forms with different stoichiometries. Some common ones include Na2Ti3O7, Na2Ti6O13, and NaTi3O6(OH)·2H2O. These compounds possess layered or tunnel structures formed by TiO6 octahedra, with sodium ions residing in the interlayer spaces. [, , , , ]
Q2: How does the presence of structural water affect sodium titanate's properties?
A2: Structural water in sodium titanate, such as in NaTi3O6(OH)·2H2O, can significantly influence its electrochemical properties. Studies have shown that removing interlayer water leads to a morphology change, transforming ultrafine nanowires into crystalline nanorods. [] This dehydration also induces a structural shift from layered NaTi3O6(OH)·2H2O to tunnel-structured Na2Ti6O13. [] The removal of water enhances sodium ion diffusion within the TiO6 octahedral layers, resulting in improved rate capability and cycling performance for battery applications. []
Q3: What spectroscopic techniques are commonly employed to characterize sodium titanate?
A3: Researchers commonly use techniques like X-ray diffraction (XRD) to determine the crystal structure and phase composition of sodium titanate. [, , , , , , ] Additionally, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) help visualize the morphology and size of the nanostructures. [, , , , , ] Other techniques, like X-ray absorption spectroscopy (XAS) and Raman spectroscopy, can provide insights into the local atomic environment and bonding characteristics. [, , ]
Q4: How does the calcination atmosphere affect the characteristics of sodium titanate nanostructures?
A4: Calcination atmosphere significantly affects sodium titanate characteristics. Studies show that calcination under reducing conditions, compared to oxidizing conditions, favors the formation of Na2Ti6O13-type sodium titanates with nanorod morphology. [] The choice of calcination atmosphere can be optimized depending on the desired phase and morphology for specific applications. []
Q5: What is the thermal stability of sodium titanate nanotubes synthesized by different methods?
A5: The thermal stability of sodium titanate nanotubes varies with the synthesis method. Microwave-assisted hydrothermal synthesis yields nanotubes with higher thermal stability compared to those synthesized by conventional hydrothermal methods. [] The tube structure collapses at temperatures above 500°C for conventionally synthesized nanotubes, while those produced via microwave heating remain stable up to 600°C. []
Q6: How is sodium titanate used in water purification?
A6: Sodium titanate acts as an effective ion exchanger for water purification. [, , , ] Its layered structure allows for the selective adsorption of cations like strontium (Sr2+), even in the presence of competing ions like cesium (Cs+) or other metal cations. [, , ] This selectivity makes sodium titanate valuable for removing radioactive strontium from contaminated water. [, , ]
Q7: Can you elaborate on the mechanism of strontium adsorption by sodium titanate?
A7: Strontium adsorption onto sodium titanate primarily follows a surface precipitation mechanism. [] The adsorbed strontium ions react with the titanate framework, leading to the formation of a strontium titanate structure on the material's surface. [] This process effectively removes strontium from the aqueous solution.
Q8: What factors influence the adsorption capacity of sodium titanate for pollutants like methylene blue?
A8: The adsorption capacity of sodium titanate for pollutants like methylene blue is significantly influenced by its morphology and surface area. Hierarchical flower-like sodium titanate architectures, assembled from one-dimensional nanoribbons, exhibit a high surface area and demonstrate excellent removal capacity for methylene blue. [] The adsorption process often follows a pseudo-second-order kinetic model, suggesting that surface adsorption and intraparticle diffusion are the controlling mechanisms. [, ]
Q9: How is sodium titanate employed as a catalyst in biodiesel production?
A9: Sodium titanates, particularly those with nanotubular structures, exhibit catalytic activity in biodiesel production through transesterification reactions. [, ] Their effectiveness can be further enhanced by doping with potassium, which increases their basicity. [] The presence of medium and strong basic sites on the surface of potassium-doped sodium titanate nanotubes promotes the conversion of soybean oil to biodiesel in the presence of methanol. []
Q10: Can the photocatalytic activity of sodium titanate be improved?
A10: Yes, incorporating dopants like nickel oxide (NiO) into sodium titanate-TiO2 composites can enhance photocatalytic efficiency. [] The p-type semiconductor nature of NiO, coupled with the unique structural properties of sodium titanate, contributes to improved charge separation and light absorption, ultimately enhancing photocatalytic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)


